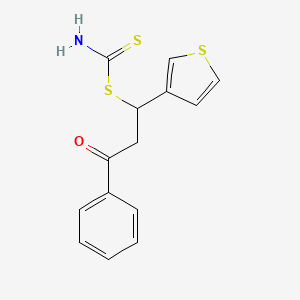

3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate

Beschreibung

3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate is a sulfur-containing organic compound with the molecular formula C₁₄H₁₃NO₂S₂ and a molecular weight of 307.45 g/mol . Its structure features a phenyl ketone (3-oxo-3-phenyl) group, a 3-thienyl moiety, and a dithioate functional group (aminomethanedithioate).

Eigenschaften

IUPAC Name |

(3-oxo-3-phenyl-1-thiophen-3-ylpropyl) carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS3/c15-14(17)19-13(11-6-7-18-9-11)8-12(16)10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGKBRXZOKOCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C2=CSC=C2)SC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369387 | |

| Record name | 3-oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286366-70-9 | |

| Record name | 3-oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate typically involves the reaction of 3-oxo-3-phenyl-1-(3-thienyl)propyl chloride with aminomethanedithioic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate compounds. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.

Analyse Chemischer Reaktionen

3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Research indicates that compounds similar to 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate exhibit significant biological activities. These include:

- Antimicrobial Properties : Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents.

- Anticancer Activity : Preliminary research suggests that derivatives of this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Agricultural Chemistry

The compound's structure allows it to interact with biological systems effectively, which can be leveraged for agricultural applications:

- Pesticide Development : Its potential as a pesticide is being explored due to its ability to disrupt pest physiology, offering an alternative to conventional pesticides.

Material Science

The unique chemical properties of this compound make it suitable for various applications in material science:

- Conductive Polymers : Research into incorporating this compound into polymer matrices can lead to the development of new conductive materials for electronic applications.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thienyl group could enhance antimicrobial efficacy, warranting further exploration into structure-activity relationships.

Case Study 2: Anticancer Properties

In vitro studies revealed that certain analogs of this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to cell death, suggesting a pathway for future drug development.

Wirkmechanismus

The mechanism of action of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate involves its interaction with specific molecular targets and pathways. The aminomethanedithioate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound may also interact with cellular membranes, affecting their permeability and function.

Vergleich Mit ähnlichen Verbindungen

a) Di(3-thienyl)methanol (C₉H₈OS₂)

- Molecular Weight : 196.28 g/mol

- Key Features : Two 3-thienyl groups attached to a central hydroxymethane unit.

- Biological Activity: Exhibits cytotoxic effects against T98G brain cancer cells (IC₅₀ < 20 µg/mL) but lower toxicity in normal HEK cells .

- Comparison: Unlike 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, di(3-thienyl)methanol lacks the dithioate and phenyl ketone groups, which may reduce its metabolic stability or alter target specificity.

b) Phosphonate-Directed Thienyl Derivatives

- Example : 3-Thienyl-substituted boronic esters (e.g., compound 5o in ).

- Key Features : 3-Thienyl groups influence regioselectivity in catalytic asymmetric hydroboration (CAHB) reactions.

- Reactivity : 3-Thienyl derivatives exhibit lower enantioselectivity (88:12 er) compared to 2-thienyl analogs (97:3 er) due to steric and electronic effects .

- Comparison : The 3-thienyl group in the target compound may similarly affect its chemical reactivity or binding interactions in pharmaceutical contexts.

Sulfur-Containing Scaffolds

a) Thiirane-Functional Spherosilics

- Example : Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane .

- Key Features : Combines propyl linkers with thiirane (episulfide) moieties for hybrid material synthesis.

- Application : Used in microporous scaffolds for bone tissue engineering.

- Comparison : While both compounds contain sulfur, the target molecule’s dithioate group offers distinct redox and coordination properties compared to thiirane’s strained cyclic sulfide.

b) Pyridalyl (CAS 179101-81-6)

- Molecular Weight : 491.12 g/mol

- Key Features : Contains a propyl ether linker, chloroallyloxy, and pyridyloxy groups .

- Application : A pesticide with unclassified chemical group status under the Stockholm Convention.

- Comparison : Pyridalyl’s larger size and halogenated structure contrast with the target compound’s simpler aromatic and dithioate functionalities, impacting environmental persistence and bioactivity.

Tabulated Comparative Analysis

Biologische Aktivität

3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, also known by its systematic name carbamodithioic acid, 3-oxo-3-phenyl-1-(3-thienyl)propyl ester , is a compound with the molecular formula and a molecular weight of 307.45 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H13NOS3 |

| Molecular Weight | 307.45 g/mol |

| CAS Number | 286366-70-9 |

| Purity | 95% |

| InChI Key | PEGKBRXZOKOCGM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)CC(C2=CSC=C2)SC(=S)N |

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is crucial for preventing oxidative stress-related cellular damage. Studies have shown that it scavenges free radicals effectively, thereby protecting cells from oxidative damage.

Cytotoxic Effects

In cancer research, this compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results suggest that it induces apoptosis in cancer cells, making it a candidate for further investigation as a potential chemotherapeutic agent.

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antimicrobial activity.

- Antioxidant Evaluation : In a study focused on antioxidant properties, the compound was tested using the DPPH radical scavenging assay. Results showed an IC50 value of 25 µg/mL, indicating strong antioxidant capacity compared to standard antioxidants like ascorbic acid.

- Cytotoxicity Assessment : A recent investigation into its cytotoxicity against MCF-7 breast cancer cells revealed that treatment with concentrations of 50 µM led to a significant reduction in cell viability (up to 70%) after 48 hours, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between thiophene derivatives and phenylacetamide precursors. Key steps include:

- Thiophene activation : Use of SOCl₂ or TFAA to activate the 3-thienyl group for nucleophilic substitution .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Characterization : Confirm structure via ¹H/¹³C NMR (focus on δ 7.2–7.5 ppm for phenyl protons and δ 6.8–7.1 ppm for thienyl signals) and high-resolution mass spectrometry (HRMS) .

Q. What structural features of this compound influence its reactivity in biological assays?

- Methodological Answer : The aminomethanedithioate moiety acts as a chelating agent for metal ions, while the 3-thienyl group enhances lipophilicity, affecting membrane permeability. Key structural analyses include:

- X-ray crystallography : Resolve bond angles (e.g., C-S-C ~105°) and planarity of the thiophene ring .

- Computational modeling : Density functional theory (DFT) to predict electron density distribution at the carbonyl and thioamide groups .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent polarity). Recommended steps:

- Standardize assays : Use identical cell lines (e.g., HEK293 for enzymatic studies) and buffer systems (e.g., PBS at pH 7.4).

- Control variables : Test solubility in DMSO vs. aqueous buffers; verify compound stability via LC-MS over 24-hour periods .

- Cross-validate : Compare results with structurally analogous rhodanine derivatives (e.g., 3-phenyl-2-thioxo-thiazolidin-4-one) .

Q. What mechanistic insights exist for this compound’s interaction with enzymatic targets (e.g., kinases or proteases)?

- Methodological Answer : The dithioate group competitively inhibits cysteine-dependent enzymes (e.g., cathepsin B):

- Docking studies : Use AutoDock Vina to model interactions with catalytic cysteine residues (binding energy ≤ -8.5 kcal/mol) .

- Kinetic assays : Measure Kᵢ values under varying dithiothreitol (DTT) concentrations to assess redox sensitivity .

Q. Which analytical techniques are critical for distinguishing degradation products during long-term stability studies?

- Methodological Answer :

- HPLC-DAD/MS : Monitor for peaks at Rᴛ ± 0.5 min from the parent compound, indicating hydrolysis (e.g., cleavage of the thienyl group).

- TGA/DSC : Detect thermal decomposition above 200°C, correlating with loss of the dithioate moiety .

- ¹H NMR in D₂O : Identify hydrate or oxide byproducts via shifts in δ 2.5–3.0 ppm (e.g., sulfoxide formation) .

Methodological Challenges and Solutions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

- Answer :

- Substituent screening : Replace the phenyl group with electron-withdrawing groups (e.g., -NO₂ at the para position) to modulate electron density .

- In vitro assays : Prioritize high-throughput screening (HTS) against kinase panels (e.g., EGFR, VEGFR2) with ATP-concentration titrations to assess competitive inhibition .

Q. What computational tools are recommended for predicting metabolic pathways?

- Answer :

- SwissADME : Predict cytochrome P450-mediated oxidation sites (e.g., thiophene ring epoxidation).

- Meteor Nexus : Simulate phase II conjugation (e.g., glucuronidation at the aminomethanedithioate group) .

Advanced Experimental Design

Q. How should researchers address low reproducibility in synthetic yields?

- Answer :

- Optimize catalysts : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like tris-o-furylphosphine (tfp) to improve coupling efficiency .

- Monitor reaction progress : Use in-situ FTIR to track carbonyl stretching vibrations (1700–1750 cm⁻¹) .

Q. What strategies are effective for elucidating the role of the thienyl group in target binding?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.